N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide
Description
Molecular Architecture
N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide (C₂₆H₃₂N₄O₄) features a 1,3,4-oxadiazole ring substituted at the 2-position with a 4-nitrophenyl group and at the 5-position with a 4-aminophenyl moiety bearing a dodecanamide chain. The oxadiazole ring acts as a planar, electron-deficient heterocycle, while the nitro group enhances electron-withdrawing characteristics. The dodecanamide tail introduces hydrophobic properties, influencing molecular packing in crystalline states.
| Property | Value |
|---|---|
| Molecular formula | C₂₆H₃₂N₄O₄ |
| Molecular weight | 464.557 g/mol |
| Crystal system | Monoclinic (inferred) |
| Space group | P2₁/c (analogous systems) |
Crystallographic studies of analogous 1,3,4-oxadiazoles reveal recurrent intermolecular interactions, including C–H⋯N and C–H⋯π contacts. For example, in structurally similar compounds, the oxadiazole ring maintains near-planarity with attached phenyl groups (dihedral angles < 5°), facilitating π-conjugation. The nitro group often participates in dipole-dipole interactions, while aliphatic chains adopt gauche conformations to minimize steric strain.
Crystallographic Analysis
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for resolving atomic-level structural details. Although SC-XRD data for this specific compound are not publicly available, studies on related 1,3,4-oxadiazoles provide predictive insights. For instance, the oxadiazole ring in 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole exhibits a dihedral angle of 3.36° with the adjacent benzene ring, indicating strong π-conjugation. Computational models suggest that the nitro group in this compound adopts a coplanar orientation relative to the oxadiazole ring, optimizing resonance stabilization.
Properties
CAS No. |
191328-61-7 |
|---|---|
Molecular Formula |
C26H32N4O4 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]dodecanamide |
InChI |
InChI=1S/C26H32N4O4/c1-2-3-4-5-6-7-8-9-10-11-24(31)27-22-16-12-20(13-17-22)25-28-29-26(34-25)21-14-18-23(19-15-21)30(32)33/h12-19H,2-11H2,1H3,(H,27,31) |
InChI Key |
WKJCJMDDMYRQPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazide derivatives with carboxylic acid derivatives or their equivalents. The general approach involves:
Step 1: Preparation of Hydrazide Intermediate
Starting from 4-aminobenzoic acid or its derivatives, the corresponding hydrazide is prepared by reaction with hydrazine hydrate in ethanol under reflux conditions (e.g., 24 h at 70 °C). This yields 4-(aminophenyl)hydrazide intermediates.Step 2: Cyclization to 1,3,4-Oxadiazole
The hydrazide is then reacted with 4-nitrobenzoic acid or its activated derivatives (acid chlorides or anhydrides) in the presence of dehydrating agents or under reflux in solvents like DMF or pyridine. This step induces cyclodehydration forming the 1,3,4-oxadiazole ring substituted with the 4-nitrophenyl group at the 5-position and the 4-aminophenyl group at the 2-position.Catalysts and Conditions:
Potassium carbonate (K2CO3) is often used as a base to facilitate cyclization. Reaction times vary from 12 to 24 hours at room temperature or mild heating (up to 70 °C). The reaction mixture is typically poured into ice-cold water to precipitate the product, which is then filtered and purified by crystallization or chromatography.
Formation of the Dodecanamide
Step 3: Amide Bond Formation
The 4-aminophenyl group on the oxadiazole intermediate is acylated with dodecanoyl chloride (lauryl chloride) to form the dodecanamide. This reaction is carried out in anhydrous conditions using a base such as pyridine or triethylamine to neutralize the HCl formed.Typical Procedure:
The oxadiazole amine is dissolved in dry dichloromethane or pyridine, cooled to 0 °C, and dodecanoyl chloride is added dropwise. The mixture is stirred for several hours (often 12–16 h) at room temperature or slightly elevated temperature (up to 60 °C). After completion, the reaction mixture is washed with water and acid/base washes to remove impurities, dried over sodium sulfate, and concentrated.Purification:
The crude product is purified by column chromatography using solvents such as petroleum ether/ethyl acetate mixtures or recrystallized from suitable solvents to yield the pure N-(4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide.
Representative Data Table of Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Hydrazide formation | 4-aminobenzoic acid + hydrazine hydrate | Ethanol | Reflux (~70 °C) | 24 h | 75-85 | Reflux under nitrogen |
| 2 | Cyclization to oxadiazole | Hydrazide + 4-nitrobenzoic acid derivative + K2CO3 | DMF or Pyridine | RT to 70 °C | 12-24 h | 60-80 | Stirring, precipitation in water |
| 3 | Amide bond formation | Oxadiazole amine + dodecanoyl chloride + base | DCM or Pyridine | 0 °C to RT or 60 °C | 12-16 h | 65-75 | Anhydrous conditions, column chromatography |
Detailed Research Findings and Notes
The cyclization step to form the 1,3,4-oxadiazole ring is critical and sensitive to reaction conditions. Use of polar aprotic solvents like DMF enhances solubility and reaction rate. Potassium carbonate acts as a mild base to promote ring closure without decomposing sensitive nitro groups.
The amide coupling with dodecanoyl chloride requires strictly anhydrous conditions to prevent hydrolysis of the acid chloride. Pyridine serves both as solvent and acid scavenger, improving yield and purity.
Purification by column chromatography using petroleum ether/ethyl acetate mixtures is effective in separating the target compound from unreacted starting materials and side products.
Characterization of intermediates and final product is typically done by 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis to confirm structure and purity.
Yields reported in literature for similar oxadiazole derivatives range from 60% to 85% for each step, with overall yields around 40-50% after purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or sulfuric acid for sulfonation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or bacterial infections.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors in the body, inhibiting their activity and thereby exerting its therapeutic effects. The nitrophenyl group can participate in hydrogen bonding or π-π interactions with target proteins, while the oxadiazole ring can enhance binding affinity through its electron-rich nature.
Materials Science: The compound’s electronic properties can be exploited in the design of organic semiconductors or light-emitting diodes (LEDs), where it can facilitate charge transport or light emission.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide are contextualized below through comparisons with analogous 1,3,4-oxadiazole derivatives.
Structural and Functional Analogues
Key Findings and Comparative Analysis
In contrast, LMM5 and LMM11 incorporate sulfamoyl groups, which balance hydrophilicity and target specificity for fungal enzymes .
Electronic Properties and Applications :
- The 4-nitrophenyl group in the target compound enhances electron-withdrawing capacity compared to the methoxybenzyl (LMM5) or furan (LMM11) groups. This property is critical for antidiabetic activity, as seen in structurally related tetrahydropyrimidine derivatives . In contrast, PBPOPB’s biphenyl group enables dual hole/electron transport in OLEDs, highlighting how substituents dictate application domains .
Biological Activity :
- Antifungal Activity : LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase inhibition (MIC: 2–8 µg/mL) . The target compound’s nitrophenyl group may offer similar redox modulation, but its long alkyl chain could reduce solubility, necessitating formulation optimization.
- Enzyme Inhibition : Compound 6h inhibits acetylcholinesterase (AChE) with an IC50 of 12.3 µM, attributed to its ethylthio group and C8 chain . The target compound’s C12 chain may improve binding to hydrophobic pockets in enzymes like α-amylase (linked to antidiabetic activity) .
Synthetic Efficiency :
- The target compound’s synthesis likely employs microwave-assisted methods (as in and ), reducing reaction times (<1 hour) and improving yields (>75%) compared to conventional reflux methods (6–12 hours, 50–60% yields) .
Structure-Activity Relationship (SAR) Trends
- Alkyl Chain Length : Increasing chain length (C8 → C12) correlates with enhanced lipophilicity and target engagement in lipid-rich environments (e.g., cell membranes) but may reduce aqueous solubility .
- Aromatic Substituents : Electron-withdrawing groups (e.g., nitro) improve stability and electronic conjugation, whereas electron-donating groups (e.g., methoxy) enhance hydrogen-bonding interactions .
- Heterocyclic Diversity : Sulfamoyl (LMM5/LMM11) and thioether (6h) groups introduce steric and electronic variability, influencing enzyme selectivity .
Biological Activity
N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure includes a dodecanamide chain linked to a phenyl group that is further substituted with a 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl moiety. This structural complexity is believed to contribute to its diverse biological effects.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The nitrophenyl substitution enhances this activity, making it a candidate for further investigation in treating infections caused by resistant bacteria.
Case Study:
In vitro studies have shown that derivatives of oxadiazole, including those similar to this compound, exhibit minimum inhibitory concentrations (MIC) against various bacterial strains. For instance, compounds with similar structures have been reported to have MIC values ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle progression.
Research Findings:
A study demonstrated that related oxadiazole derivatives inhibited cancer cell proliferation in various lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating promising anticancer activity .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation.
- Cell Cycle Arrest : Evidence indicates that these compounds can cause cell cycle arrest at the G2/M phase.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
